REACTION_CXSMILES
|
CN(C)CCN(C)C.C([Li])(CC)C.C(N(CC)[C:17](=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)C.[CH3:27][N:28]([CH3:37])[C:29]1[CH:36]=[CH:35][C:32]([CH:33]=[O:34])=[CH:31][CH:30]=1>O1CCCC1.C1CCCCC1>[CH3:27][N:28]([CH3:37])[C:29]1[CH:36]=[CH:35][C:32]([CH:33]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17](=[O:24])[O:34]2)=[CH:31][CH:30]=1
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Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
solvent
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
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C(C)N(C(C1=CC=CC=C1)=O)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at -78° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
was gradually elevated to 5° C.
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added 50 ml of water and 50 ml of ethyl ether, and pH of the mixture
|
Type
|
STIRRING
|
Details
|
After shaking
|
Type
|
ADDITION
|
Details
|
50 ml of methylene chloride was added to the aqueous layer
|
Type
|
STIRRING
|
Details
|
After shaking
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
WASH
|
Details
|
was subjested to silica gel column chromatography (eluting solvent, ethyl acetate:hexane:triethylamine=50:50:5)
|
Type
|
WASH
|
Details
|
A fraction eluted secondly
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C1OC(C2=CC=CC=C12)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |